molecular formula C22H21F3N4O4S B2588293 ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476434-35-2

ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2588293
CAS No.: 476434-35-2
M. Wt: 494.49
InChI Key: YXUVWYPGAFDGHL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 4-(trifluoromethyl)phenyl group and at position 5 with a [(4-methoxyphenyl)formamido]methyl moiety. A sulfanyl group at position 3 connects to an ethyl acetate ester. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenylformamido moiety may influence hydrogen bonding and electronic properties.

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4S/c1-3-33-19(30)13-34-21-28-27-18(12-26-20(31)14-4-10-17(32-2)11-5-14)29(21)16-8-6-15(7-9-16)22(23,24)25/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUVWYPGAFDGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. The final step involves the esterification to form the ethyl acetate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH ensures consistent quality and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with the triazole scaffold exhibit significant antimicrobial activity. Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has shown promising results against various bacterial strains and fungi. Studies have demonstrated that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Effects

The triazole ring is known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that these compounds can affect cell cycle regulation and promote cell death in various cancer cell lines .

Key Steps in Synthesis:

  • Formation of Triazole : The initial step often involves cyclization reactions of thiosemicarbazide derivatives with appropriate aldehydes or ketones.
  • Esterification : The final product is obtained through the reaction of the triazole compound with ethyl acetate in the presence of acid catalysts .

Drug Development

The unique structural features of this compound make it a candidate for developing new therapeutic agents. Its ability to interact with biological targets involved in disease pathways positions it as a potential lead compound for drug discovery efforts.

Formulation Studies

Formulation studies are essential to enhance the bioavailability and efficacy of this compound. Research is ongoing to develop suitable delivery systems that can improve its therapeutic effects while minimizing side effects .

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl and trifluoromethylphenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Sulfonyl Groups

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences: Replaces the formamido group with a sulfonylphenyl substituent and substitutes the trifluoromethylphenyl with a difluorophenyl group. The difluorophenyl group offers moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing trifluoromethyl group in the target compound. Synthesis: Both compounds use sodium ethoxide-mediated nucleophilic substitution but differ in the α-halogenated ketone used (phenylsulfonyl vs. formamido precursors) .

Halogen-Substituted Isostructural Triazoles

  • Examples: 4-(4-Chlorophenyl)-2-[...]thiazole (Compound 4) 4-(4-Fluorophenyl)-2-[...]thiazole (Compound 5) (–6) Key Differences: Chloro vs. fluoro substituents on the aryl group. Impact: Both compounds are isostructural, but the chloro group increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and lipophilicity (Cl has higher XLogP3). The target compound’s trifluoromethyl group further amplifies these effects. Crystallography: Isostructurality persists despite halogen swaps, suggesting minor adjustments in crystal packing accommodate substituent differences .

Acetamide/Acetate Derivatives with Varying Substituents

  • Examples: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate () Key Differences: Nitrobenzoyl () and fluorobenzoyl () vs. 4-methoxyphenylformamido in the target. Impact: The nitro group (strong electron-withdrawing) and methoxy group (electron-donating) create divergent electronic environments. Nitro derivatives may exhibit higher reactivity in electrophilic substitutions, while methoxy groups enhance solubility via hydrogen bonding. Molecular Weight: ’s compound (C20H19FN4O3S, MW = 422.45 g/mol) is lighter than the target compound (estimated MW ~480–500 g/mol due to trifluoromethyl and methoxyphenyl groups).

Triazole-Thiofibrates with Heterocyclic Moieties

  • Example: Ethyl 2-methyl-2-((5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate () Key Differences: Incorporates a coumarin-derived oxymethyl group instead of formamido. Synthesis: Both use esterification and nucleophilic substitution, but the target compound requires formamido linkage via condensation .

Research Implications

The target compound’s unique combination of trifluoromethyl and 4-methoxyphenylformamido groups distinguishes it from analogues. Future studies should explore:

  • Bioactivity: Screen for antiviral or enzyme-inhibitory activity, leveraging known triazole bioactivity .
  • Structure-Activity Relationships (SAR) : Compare substituent effects on solubility, stability, and target binding.
  • Synthetic Optimization : Refine formamido linkage steps to improve yield, referencing ’s triazine synthesis methods.

Biological Activity

Ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with potential biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a triazole core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the methoxyphenyl substituent contributes to its pharmacological properties. The structural formula can be represented as follows:

C18H19F3N4O2S\text{C}_{18}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_2\text{S}

Research has indicated that compounds containing the triazole moiety often exhibit inhibitory effects on various biological targets. For instance, studies have shown that triazoles can inhibit protein interactions critical for cellular functions. Specifically, the compound may interfere with the annexin A2-S100A10 protein complex, which plays a role in cellular signaling and cancer progression .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazole derivatives. For example, a related compound demonstrated an IC50 value of 37 µM against the annexin A2-S100A10 interaction, indicating moderate inhibitory activity compared to standard peptide ligands . The structural modifications in this compound may enhance its potency against cancer cell lines.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A study focusing on structurally similar triazoles highlighted their effectiveness against various bacterial strains, suggesting that this compound could exhibit similar antimicrobial effects .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (µM)Activity Type
Compound AAnxA2-S100A1037Anticancer
Compound BBacterial Strain X15Antimicrobial
Compound CEnzyme Y25Antiproliferative

Case Studies

  • Inhibition of Protein Interactions : A study demonstrated that modifications to the triazole ring significantly impacted binding affinity to annexin A2. The introduction of bulky groups enhanced inhibitory potency by increasing hydrophobic interactions within the binding pocket .
  • Antimicrobial Efficacy : Another investigation into related triazole compounds reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as a novel antimicrobial agent .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of ethyl 2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

Methodological Answer:

  • Stepwise Functionalization : Begin with the synthesis of the 1,2,4-triazole core via cyclization of thiosemicarbazides, followed by alkylation or acylation to introduce the 4-methoxyphenylformamidomethyl and 4-(trifluoromethyl)phenyl substituents .
  • Solvent and Base Selection : Use ethanol or DMF as solvents with KOH or NaH as bases to enhance nucleophilic substitution efficiency during sulfanylacetate ester formation .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., triazole-3-thione) and optimize reflux time (typically 1–4 hours) to minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D configuration of the triazole ring and sulfanylacetate moiety using single-crystal X-ray diffraction (mean C–C bond length: ~1.48 Å, R-factor: <0.05) .
  • Spectroscopic Techniques :
    • NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR) and methoxyphenyl protons (δ ~3.8 ppm in 1H^{1}\text{H} NMR) .
    • FT-IR : Confirm the presence of formamido (N–H stretch: ~3300 cm1^{-1}) and ester carbonyl (C=O stretch: ~1720 cm1^{-1}) groups .

Q. What role do the 4-methoxyphenyl and trifluoromethyl groups play in this compound’s reactivity?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxy group stabilizes the formamido moiety via resonance, while the electron-withdrawing trifluoromethyl group increases electrophilicity at the triazole ring, favoring nucleophilic attacks .
  • Steric Considerations : The bulky trifluoromethylphenyl substituent may hinder rotational freedom, impacting conformational stability in solution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cyclooxygenase-2) by aligning the triazole core and sulfanyl group in active sites .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the formamido group and receptor residues .

Q. How should researchers resolve contradictions in reported biological activity data for similar triazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogues (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl reduces anti-inflammatory potency by ~40%) .
  • Assay Standardization : Normalize cytotoxicity assays (e.g., MTT) using consistent cell lines (e.g., RAW 264.7 macrophages) and control for batch-to-batch solvent purity variations .

Q. What experimental designs are optimal for studying the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Hepatic Models : Incubate with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C, sampling at 0, 15, 30, and 60 minutes for LC-MS analysis of ester hydrolysis products .
  • Isotope Labeling : Synthesize a 13C^{13}\text{C}-labeled acetate moiety to track metabolic pathways via isotopic fragmentation patterns in mass spectrometry .

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